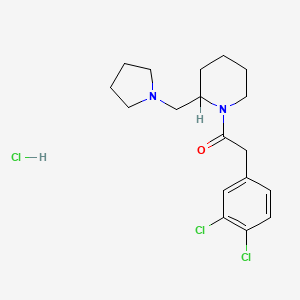

![molecular formula C₂₀H₁₈O₈ B1145678 (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid CAS No. 1308286-11-4](/img/no-structure.png)

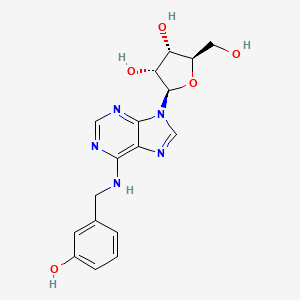

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex compounds often involves the melting transesterification process, using specific catalysts and reactants under controlled conditions to achieve high yields. For instance, the synthesis of bis(p-hydroxybenzoic acid) butanediolate, a compound with similar complexity, was achieved through melting transesterification using methyl-p-hydroxybenzoate, 1,4-butanediol, and Tetra-n-butyl titanate as a catalyst, indicating the types of conditions and reactants that might be involved in synthesizing compounds like "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" (Song Wan-wen, 2007).

Molecular Structure Analysis

Structural characterization and analysis are essential to understand the molecular configuration and interaction within compounds. Techniques like single-crystal X-ray diffraction, IR spectra, and elemental analysis play a crucial role in detailing the structure, as seen in the study of coordination polymers based on flexible dicarboxylate and bis(imidazole) ligands, which offer insights into the arrangement of complex molecules (Lu Lu et al., 2021).

Chemical Reactions and Properties

Compounds of this nature are involved in various chemical reactions, highlighting their reactivity and potential for forming new compounds. For example, the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid showcases the reactivity of similar complex molecules under specific conditions, demonstrating the pathways through which "(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid" might undergo transformations (Douglas R. Kindra & W. Evans, 2014).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of compounds under different conditions. Studies on similar compounds, like the characterization of poly(1‐methyl‐1,4‐butanediol‐1,4‐diyl/2,3,4‐trihydro‐5‐methylfuran‐2,5‐diyl), provide valuable information on the thermal properties and stability, which are essential for practical applications (T. Saito et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, potential for forming coordination polymers, and photoluminescent properties, is crucial for applications in materials science and chemistry. Research on coordination polymers, such as those based on 5-(2-carboxybenzyloxy) isophthalic acid and bis(imidazole) ligands, highlights the complex interactions and potential applications of such compounds in sensing and photoluminescence (W. Kan et al., 2012).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I have access to.

Orientations Futures

The future directions for the study and use of this compound are not mentioned in the available sources.

Propriétés

Numéro CAS |

1308286-11-4 |

|---|---|

Nom du produit |

(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid |

Formule moléculaire |

C₂₀H₁₈O₈ |

Poids moléculaire |

386.35 |

Synonymes |

(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.